molecular formula C16H18N6O4 B7434022 N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide

N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide

Katalognummer B7434022
Molekulargewicht: 358.35 g/mol
InChI-Schlüssel: BMKZAOOQTNGTEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide, also known as CN2097, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CN2097 is a small molecule inhibitor that targets a specific protein involved in various biological processes, making it a promising candidate for the development of new drugs. In

Wirkmechanismus

N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide targets a specific protein called heat shock protein 90 (HSP90), which is involved in various biological processes, including cell growth and survival. HSP90 is overexpressed in many cancer cells, making it a promising target for anticancer drugs. This compound binds to the ATP-binding site of HSP90, inhibiting its activity and leading to the degradation of client proteins that are essential for cancer cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide for lab experiments is its specificity for HSP90, making it a useful tool for studying the role of HSP90 in various biological processes. Additionally, this compound has been found to have low toxicity in animal studies, making it a safe compound for use in lab experiments. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide. One area of research is the development of new drug formulations that improve its solubility and bioavailability. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential therapeutic applications in other diseases, such as inflammatory diseases and infectious diseases. Finally, the combination of this compound with other drugs or therapies needs to be explored to determine its effectiveness in treating various types of cancer.

Synthesemethoden

The synthesis of N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction between 4-nitrophenylhydrazine and ethyl acetoacetate to form 4-nitro-1H-pyrazole-5-carboxylic acid ethyl ester. The resulting compound is then reacted with piperidine and 4-chlorobenzoyl chloride to form N-(4-chlorobenzoyl)-3-piperidin-1-yl-4-nitro-1H-pyrazole-5-carboxamide. Finally, the chloro group is replaced with a carbamoyl group through the reaction with ammonium carbonate, resulting in the formation of this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. One of the main areas of research is its use as a potential anticancer agent. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

N-(4-carbamoyl-3-piperidin-1-ylphenyl)-4-nitro-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c17-15(23)11-5-4-10(8-12(11)21-6-2-1-3-7-21)19-16(24)14-13(22(25)26)9-18-20-14/h4-5,8-9H,1-3,6-7H2,(H2,17,23)(H,18,20)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKZAOOQTNGTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.